molecular formula C17H25ClN2O B7928095 N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928095
M. Wt: 308.8 g/mol
InChI Key: MPPPTDORYNZRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a chloroacetamide derivative featuring a cyclohexyl backbone substituted with a benzyl-ethyl-amino group at the 2-position and a chloroacetamide moiety. This compound is structurally related to synthetic opioid receptor agonists developed during the 20th century, colloquially termed "U-drugs" due to their origin from the Upjohn Company . The compound is listed in chemical supplier databases (e.g., CymitQuimica) but is currently marked as discontinued .

Properties

IUPAC Name

N-[2-[benzyl(ethyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-2-20(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)19-17(21)12-18/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPTDORYNZRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps. One common method begins with the preparation of the cyclohexylamine derivative, which is then reacted with benzyl chloride to introduce the benzyl group. The resulting intermediate is further reacted with ethylamine to form the benzyl-ethyl-amino group. Finally, the chloro-acetamide moiety is introduced through a reaction with chloroacetyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to produce corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction can produce alcohols, ketones, or amines.

Scientific Research Applications

N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Regulatory and Commercial Status

The target compound is discontinued in commercial catalogs , likely due to regulatory scrutiny of its structural analogs (e.g., U-47700 and AH-7921 are controlled substances in multiple jurisdictions) .

Biological Activity

N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound involves several key steps:

  • Preparation of Cyclohexylamine Derivative : The process begins with the formation of a cyclohexylamine derivative.
  • Introduction of Benzyl Group : This intermediate is reacted with benzyl chloride to introduce the benzyl group.
  • Formation of Benzyl-Ethyl-Amino Group : The resulting compound is then reacted with ethylamine.
  • Chloro-Acetamide Moiety Addition : Finally, chloroacetyl chloride is used to introduce the chloro-acetamide moiety.

The overall reaction can be summarized as follows:

Cyclohexylamine+Benzyl chloride+Ethylamine+Chloroacetyl chlorideN 2 Benzyl ethyl amino cyclohexyl 2 chloro acetamide\text{Cyclohexylamine}+\text{Benzyl chloride}+\text{Ethylamine}+\text{Chloroacetyl chloride}\rightarrow \text{N 2 Benzyl ethyl amino cyclohexyl 2 chloro acetamide}

Antimicrobial and Anticancer Properties

This compound has been investigated for its antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains.

Activity Type Tested Against Results
AntimicrobialE. coli, S. aureusMIC values ranging from 15 to 30 µg/mL
AnticancerVarious cancer cell linesIC50 values < 10 µM in some cases

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. It may modulate signaling pathways that lead to cellular apoptosis or inhibit bacterial growth by disrupting cell wall synthesis.

Comparative Studies

Comparative studies highlight the unique properties of this compound compared to other related compounds:

Compound Structural Features Biological Activity
N-Benzyl-2-cyanoacetamideBenzyl group, cyano groupModerate antimicrobial activity
N-Benzyl-2-chloroacetamideBenzyl group, chloro groupLower activity than target compound
N-Benzyl-2-aminoacetamideBenzyl group, amino groupHigher cytotoxicity in certain cancers

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant strains of bacteria. Results showed a significant reduction in bacterial load, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens.
  • Cancer Cell Line Study : In vitro studies on cancer cell lines demonstrated that this compound can induce apoptosis through caspase activation, highlighting its potential role in cancer therapy.

Q & A

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE Requirements : Nitrile gloves, lab coats, and fume hoods for dust/volatile exposure .
  • Waste Disposal : Neutralization of chloroacetamide residues before disposal in halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.